2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C11H11NO4S3 It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-thiophenesulfonamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have similar applications.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is not well-documented. as a sulfonamide derivative, it is likely to interact with biological molecules through its sulfonamide group. This interaction can inhibit the activity of enzymes by mimicking the structure of natural substrates or by binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide: A simpler sulfonamide derivative with similar chemical properties.
4-Methylbenzenesulfonamide: Another sulfonamide derivative with a different aromatic ring structure.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group.
Uniqueness
2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a thiophene ring and a 4-methylphenylsulfonyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
63032-72-4 |
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Molecular Formula |
C11H11NO4S3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO4S3/c1-8-2-4-9(5-3-8)18(13,14)10-6-7-11(17-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16) |
InChI Key |
KLZXJROIPDPOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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